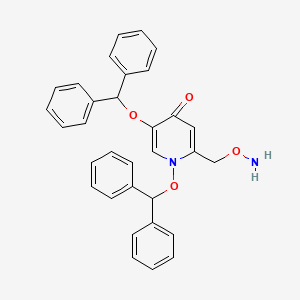

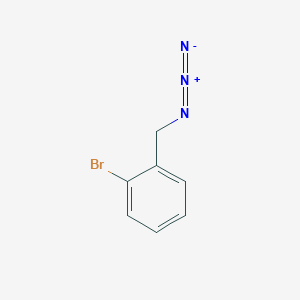

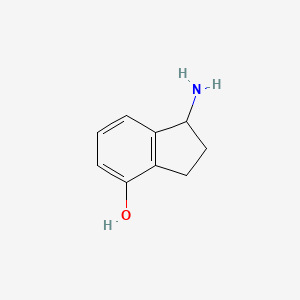

1-amino-2,3-dihidro-1H-inden-4-ol

Descripción general

Descripción

The compound "1-amino-2,3-dihydro-1H-inden-4-ol" is a structurally complex molecule that is related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications, particularly in the field of medicinal chemistry. For instance, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives has been reported, which are evaluated for their affinity at dopamine receptors .

Synthesis Analysis

The synthesis of related compounds involves stereospecific reactions and optical resolution, as seen in the synthesis of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene derivatives, which show affinity for dopamine D1 and D2 receptors . Additionally, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones through selective 2-alkylation in a phase-transfer catalyst system indicates a method that could potentially be adapted for the synthesis of "1-amino-2,3-dihydro-1H-inden-4-ol" .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing non-planar conformations and specific dihedral angles between rings, as seen in the crystal structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate . Such structural analyses are crucial for understanding the three-dimensional conformation of "1-amino-2,3-dihydro-1H-inden-4-ol" and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen-bonded dimers and sheets, as observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives . These interactions are significant as they can influence the solubility, stability, and reactivity of the compounds, which are important factors to consider for "1-amino-2,3-dihydro-1H-inden-4-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their molecular structures and the types of intermolecular interactions they form. For example, the presence of hydrogen bonds can enhance the solubility in polar solvents . The catalytic enantioselective synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-Imidazol-4(5H)-ones as key templates suggests that similar strategies could be employed to control the stereochemistry of "1-amino-2,3-dihydro-1H-inden-4-ol" .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han demostrado potencial como agentes antivirales. Por ejemplo, se ha informado que los derivados del 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato son agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol también poseen propiedades antiinflamatorias, que podrían ser útiles en el tratamiento de afecciones caracterizadas por la inflamación .

Actividad anticancerígena

Se ha encontrado que los derivados del indol exhiben actividad anticancerígena, lo que los convierte en candidatos potenciales para el tratamiento del cáncer .

Actividad anti-VIH

Ciertos derivados del indol han mostrado actividad anti-VIH, lo que sugiere su posible uso en el tratamiento del VIH .

Actividad antioxidante

Los derivados del indol han demostrado actividad antioxidante, lo que podría ser beneficioso para combatir las enfermedades relacionadas con el estrés oxidativo .

Actividad antimicrobiana

Se han sintetizado y probado derivados de la 2,3-dihidro-1H-inden-1-ona por sus actividades antimicrobianas contra varias bacterias y hongos. La mayoría de los compuestos se encontraron que ejercen una potente acción antibacteriana con actividad antibacteriana de amplio espectro .

Actividad antifúngica

Algunos derivados de la 2,3-dihidro-1H-inden-1-ona han mostrado potentes propiedades antifúngicas contra Aspergillus niger y Candida albicans .

Actividades antituberculosas, antidiabéticas y antimaláricas

Los derivados del indol también han mostrado potencial en el tratamiento de la tuberculosis, la diabetes y la malaria .

Direcciones Futuras

Indole derivatives, which share a similar structure with “1-amino-2,3-dihydro-1H-inden-4-ol”, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1-amino-2,3-dihydro-1H-inden-4-ol” and similar compounds could also have potential for future research and development in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

Propiedades

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFKPABLUSNUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479206-20-7 | |

| Record name | 1-amino-2,3-dihydro-1H-inden-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)